
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with the molecular formula C20-H35-N-O3-Si.Cl-H and a molecular weight of 402.11 . This compound is known for its unique structure, which includes a butyric acid backbone, a hydroxy group, a methyl group, and a trimethylsilyl-substituted phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the butyric acid backbone, followed by the introduction of the hydroxy and methyl groups. The trimethylsilyl-substituted phenyl group is then added through a series of reactions involving organosilicon compounds. The final step involves the esterification of the compound with 2-(diethylamino)ethyl alcohol and the formation of the hydrochloride salt .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological targets and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. The diethylaminoethyl ester moiety can interact with biological membranes and proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar compounds to butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride include:
Butanoic acid, 2-hydroxy-3-methyl-: This compound has a similar butyric acid backbone but lacks the trimethylsilyl-substituted phenyl group.
Butanoic acid, 3-hydroxy-, methyl ester, (S)-: This compound has a similar hydroxy and methyl group arrangement but differs in the ester moiety and the absence of the trimethylsilyl group.
Properties
CAS No. |
20119-47-5 |
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Molecular Formula |
C20H36ClNO3Si |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
diethyl-[2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H35NO3Si.ClH/c1-8-21(9-2)14-15-24-19(22)18(20(3,4)23)16-10-12-17(13-11-16)25(5,6)7;/h10-13,18,23H,8-9,14-15H2,1-7H3;1H |
InChI Key |
AUYKNQMSAXIBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C(C)(C)O.[Cl-] |
Origin of Product |
United States |
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